molecular formula C9H17ClN2 B2633733 1-Aminocyclooctane-1-carbonitrile hydrochloride CAS No. 20095-67-4

1-Aminocyclooctane-1-carbonitrile hydrochloride

Cat. No.: B2633733
CAS No.: 20095-67-4
M. Wt: 188.7
InChI Key: CBIBMHRKPNYEGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Aminocyclooctane-1-carbonitrile hydrochloride: is an organic compound with the molecular formula C₉H₁₇ClN₂ and a molecular weight of 188.7 g/mol . It is a hydrochloride salt form of 1-aminocyclooctane-1-carbonitrile, which is characterized by the presence of an amino group and a nitrile group attached to a cyclooctane ring. This compound is typically found in a powder form and is used in various chemical and pharmaceutical research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The specific synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .

Industrial Production Methods: In industrial settings, the production of 1-aminocyclooctane-1-carbonitrile hydrochloride typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as:

Chemical Reactions Analysis

Types of Reactions: 1-Aminocyclooctane-1-carbonitrile hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Aminocyclooctane-1-carbonitrile hydrochloride is used in various scientific research applications, including:

    Chemistry: As a building block in the synthesis of complex organic molecules.

    Biology: In the study of enzyme-substrate interactions and protein-ligand binding.

    Medicine: As a precursor in the development of pharmaceutical compounds with potential therapeutic effects.

    Industry: In the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-aminocyclooctane-1-carbonitrile hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and nitrile groups play a crucial role in binding to these targets, leading to modulation of their activity. The exact pathways and molecular targets may vary depending on the specific application and context of use .

Comparison with Similar Compounds

    1-Aminocyclohexane-1-carbonitrile hydrochloride: Similar structure but with a six-membered ring.

    1-Aminocyclopentane-1-carbonitrile hydrochloride: Similar structure but with a five-membered ring.

    1-Aminocycloheptane-1-carbonitrile hydrochloride: Similar structure but with a seven-membered ring.

Uniqueness: 1-Aminocyclooctane-1-carbonitrile hydrochloride is unique due to its eight-membered cyclooctane ring, which imparts distinct chemical and physical properties compared to its smaller ring analogs. This structural feature can influence its reactivity, binding affinity, and overall stability in various chemical and biological contexts .

Properties

IUPAC Name

1-aminocyclooctane-1-carbonitrile;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2.ClH/c10-8-9(11)6-4-2-1-3-5-7-9;/h1-7,11H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBIBMHRKPNYEGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CCC1)(C#N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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